molecular formula C14H21F3N2O3 B12627630 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester

Cat. No.: B12627630
M. Wt: 322.32 g/mol
InChI Key: SMOJRNZDRRCPMY-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is known for its unique spirocyclic framework, which consists of a nonane ring fused with a diazaspiro moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diazaspiro[44]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester can be synthesized through a multi-step processThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Uniqueness

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester stands out due to its trifluoroacetyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

tert-butyl 7-(2,2,2-trifluoroacetyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(21)19-7-4-5-13(19)6-8-18(9-13)10(20)14(15,16)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJRNZDRRCPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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